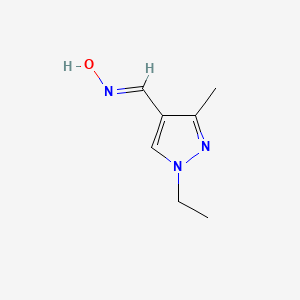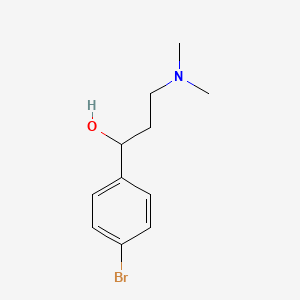![molecular formula C18H15N3O4S B2714058 (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 380469-83-0](/img/structure/B2714058.png)
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzo[d]thiazole ring, an ethoxy group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.
Nitration of Benzene Ring:
Acrylamide Formation: The final step involves the condensation of the nitrophenyl derivative with the benzo[d]thiazole derivative in the presence of a base such as potassium carbonate, leading to the formation of the acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acrylamide moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-aminophenyl)acrylamide.
Substitution: Formation of various substituted acrylamides depending on the nucleophile used.
Hydrolysis: Formation of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylic acid.
科学的研究の応用
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole ring.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of (E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide: Similar structure but with the nitro group in the para position.
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
特性
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-25-14-7-8-15-16(11-14)26-18(19-15)20-17(22)9-6-12-4-3-5-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJZSNPMBMKEJF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2713979.png)
![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)

![Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2713984.png)
![4-[4-(4-CHLOROBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B2713985.png)


![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2713995.png)

